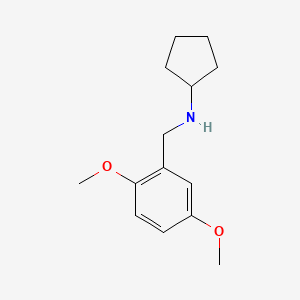
N-(2,5-dimethoxybenzyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxybenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(2,5-dimethoxybenzyl)cyclopentanamine serves as a building block for synthesizing more complex pharmacological agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic profiles.
Research indicates that this compound interacts with various receptors and enzymes, particularly those involved in neurotransmitter systems. Notably, it has shown potential as a selective agonist for serotonin receptors (5-HT2A), which are implicated in mood regulation and neuroprotection.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Binding | Interacts with serotonin receptors (5-HT2A) |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Neuropharmacological Effects | Modulates neurotransmitter release and uptake |
| Antagonistic Properties | May exhibit antagonism against dopamine effects |
Therapeutic Development
The compound is under investigation for its potential applications in treating neurological disorders due to its interactions with serotonin transporters (SERT) and receptors (5-HT1A, 5-HT2A). Preliminary studies suggest that it may enhance serotonin activity, which could be beneficial for mood disorders.
Case Studies
Neuroprotective Effects:
In animal model studies, this compound demonstrated neuroprotective effects against dopamine-induced neurotoxicity. It was observed to potentiate apomorphine-induced stereotypy while blocking low-dose hypotensive effects of dopamine .
Enzyme Interaction Studies:
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Findings indicate an IC50 value below 10 μM for certain targets, suggesting significant potency and potential as a therapeutic agent .
Propiedades
Número CAS |
355814-38-9 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
Clave InChI |
PPACRXFSJKTUSD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CNC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















